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Compound of Interest

5-Chloropyrazolo[1,5-aJpyrimidin-
Compound Name:
7-amine

Cat. No.: B1592513

The pyrazolo[1,5-a]pyrimidine system, a fused bicyclic heterocycle, represents a cornerstone
scaffold in modern medicinal chemistry.[1][2] Its rigid, planar framework, which combines a five-
membered pyrazole ring with a six-membered pyrimidine ring, is highly amenable to chemical
modification, making it a "privileged" structure in drug design.[1] Compounds built upon this
core exhibit a vast spectrum of pharmacological activities, including potent anticancer, kinase
inhibitory, anti-inflammatory, and antiviral properties.[1][3][4][5] This versatility has led to the
development of several clinically approved drugs, particularly in oncology.[3][6]

Beyond its therapeutic relevance, the pyrazolo[1,5-a]pyrimidine motif has also garnered
attention in materials science for its unique photophysical and fluorescent properties.[2][7] This
guide focuses specifically on 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine, a key intermediate
whose strategic placement of functional groups—a reactive chlorine atom and a nucleophilic
amine—makes it an exceptionally valuable building block for the synthesis of diverse chemical
libraries.

Core Physicochemical Properties

5-Chloropyrazolo[1,5-a]pyrimidin-7-amine is typically an off-white solid at room temperature.
Its fundamental properties are summarized below, providing a baseline for its handling,
storage, and application in synthetic chemistry.
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Property Value Source(s)
CAS Number 245095-96-9 [8][9][10]
Molecular Formula CeHsCIN4 [10][11]
Molecular Weight 168.58 g/mol [10][11]
Appearance White to off-white solid [12]

N Store at 2—8 °C under inert gas
Storage Conditions ) [12]
(Nitrogen or Argon)

Generally soluble in organic
N solvents like ethanol and
Solubility ] ) [13]
chloroform; likely sparingly

soluble in water.

Synthetic Pathways: Building the Core

The synthesis of 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine is most efficiently achieved
through a regioselective amination of a dichloro-precursor. Understanding this pathway is
crucial for its production and for appreciating the differential reactivity of the halogenated
positions.

Primary Synthetic Route: Selective Amination

The most direct synthesis involves the treatment of 5,7-dichloropyrazolo[1,5-a]pyrimidine with
an amine source. The chlorine atom at the C7 position is significantly more susceptible to
nucleophilic aromatic substitution (SNAr) than the chlorine at C5.[14] This differential reactivity
allows for a highly selective reaction.

A typical protocol is as follows:
 Starting Material: 5,7-Dichloropyrazolo[1,5-a]pyrimidine.

e Reagent: Ammonium hydroxide (NH4OH) is added to the starting material in a sealed
pressure vessel.[15]
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o Conditions: The vessel is heated to approximately 85°C for several hours.[15] The elevated
temperature and pressure facilitate the displacement of the C7-chloride.

o Work-up: Upon cooling, the product precipitates as a solid and can be isolated by vacuum
filtration. This method often proceeds to completion, affording the desired 5-
chloropyrazolo[1,5-a]pyrimidin-7-amine in high yield.[15]

Key Transformation

+ NH4OH
(Ammonium Hydroxide)

5,7-Dichloropyrazo|o\ 5-Chloropyrazolo
[1,5-a]pyrimidine ) SmAr-Reaction [1,5-a]pyrimidin-7-amine
(Sealed Vessel, 85°C)
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Caption: Primary synthesis via selective nucleophilic aromatic substitution.

General Scaffold Synthesis

The underlying pyrazolo[1,5-a]pyrimidine core is typically constructed via a condensation
reaction. This provides context for the synthesis of the dichloro-precursor itself.

» Condensation: A 5-aminopyrazole derivative reacts with a 3-dicarbonyl compound, such as
diethyl malonate, typically under basic conditions (e.g., sodium ethoxide). This
cyclocondensation forms a dihydroxypyrazolo[1,5-a]pyrimidine.[14][16]

e Chlorination: The resulting diol is then treated with a strong chlorinating agent, most
commonly phosphorus oxychloride (POCIs), to convert both hydroxyl groups into chlorides,
yielding the 5,7-dichloro intermediate.[14][16]

Chemical Reactivity and Derivatization

The synthetic utility of 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine stems from its two distinct
reactive sites, which allow for sequential and controlled functionalization.
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Caption: Reactivity map showing the primary sites for derivatization.

Reactions at the C5-Chloro Position

The chlorine atom at the C5 position is the primary handle for introducing molecular diversity. It
readily undergoes two major classes of reactions:

» Nucleophilic Aromatic Substitution (SNAr): While less reactive than the C7-Cl of the
precursor, the C5-Cl is still susceptible to displacement by a wide range of nucleophiles,
particularly amines. This reaction is fundamental to building libraries of kinase inhibitors,
where different amine side chains are installed at this position to probe the active site of the
target enzyme.[17]

o Palladium-Catalyzed Cross-Coupling: The C5-Cl is an excellent substrate for cross-coupling
reactions such as the Suzuki-Miyaura (using boronic acids) and Buchwald-Hartwig (using
amines) couplings.[4][14] These powerful methods allow for the formation of C-C and C-N
bonds, enabling the attachment of various aryl and heteroaryl moieties, which is critical for
modulating the compound's pharmacological and pharmacokinetic properties.[1]
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Reactions at the C7-Amino Group

The exocyclic amine at the C7 position behaves as a typical aromatic amine. It can be

acylated, alkylated, or used in condensation reactions. While derivatization at C5 is more

common for core modifications in drug discovery, the C7-amine can be functionalized to fine-

tune solubility, hydrogen bonding capacity, or other physicochemical properties.

Spectroscopic Characterization

Definitive structural confirmation relies on standard spectroscopic techniques. Based on the

structure and data from analogous compounds, the following spectral features are expected:

Technique

Expected Characteristics

1H NMR

Signals corresponding to the three aromatic
protons on the heterocyclic core (H2, H3, H6)
are expected in the aromatic region of the
spectrum.[18][19] A broad singlet, corresponding
to the two protons of the C7-NHz group, would

also be present.

13C NMR

Six distinct signals for the carbon atoms of the
bicyclic core are anticipated. The chemical shifts
would be influenced by the attached
heteroatoms (N) and substituents (Cl, NH2).[18]

Mass Spec.

The mass spectrum should show a molecular
ion peak (M*) at m/z 168. Crucially, due to the
natural abundance of chlorine isotopes (3*Cl and
37Cl), an isotopic peak (M+2)* at m/z 170 with
an intensity of approximately one-third of the
molecular ion peak is a definitive indicator of a

monochlorinated compound.

Applications in Drug Discovery and Chemical

Biology
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5-Chloropyrazolo[1,5-a]pyrimidin-7-amine is not an end product but a strategic starting
material for synthesizing high-value molecules.

» Kinase Inhibitors: This is the most significant area of application. The scaffold is a validated
pharmacophore for targeting a multitude of protein kinases, which are critical regulators of
cellular signaling and are often dysregulated in cancer.[1][4] The title compound is a
precursor for inhibitors of IRAK4 (inflammatory diseases), PI3Kd (cancer, inflammatory
diseases), and Tropomyosin Receptor Kinases (Trks) for treating solid tumors.[3][5][17]

e Anticancer Therapeutics: As a direct consequence of its utility in kinase inhibitor synthesis,
the scaffold is integral to oncology research.[2] The ability to rapidly generate diverse
derivatives from 5-chloropyrazolo[1,5-a]pyrimidin-7-amine allows for extensive Structure-
Activity Relationship (SAR) studies to optimize potency and selectivity.[4]

» Antimicrobial Agents: Derivatives of the pyrazolo[1,5-a]pyrimidine core have demonstrated
promising activity against various pathogens, including Mycobacterium tuberculosis, the
causative agent of tuberculosis.[20][21]

» Antiviral and Anti-inflammatory Agents: The broad biological activity profile of this scaffold
extends to antiviral and anti-inflammatory applications, making it a versatile platform for
addressing a wide range of therapeutic needs.[1][22]

Conclusion

5-Chloropyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant strategic importance
in synthetic and medicinal chemistry. Its well-defined chemical properties, characterized by two
distinct and controllably reactive functional groups, make it an ideal and versatile intermediate.
Its established synthetic routes and predictable reactivity provide researchers and drug
development professionals with a reliable platform for the rational design and synthesis of
novel therapeutics, particularly in the highly competitive field of kinase inhibitor development.
The continued exploration of derivatives originating from this core building block promises to
yield new and impactful chemical entities for both medicine and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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